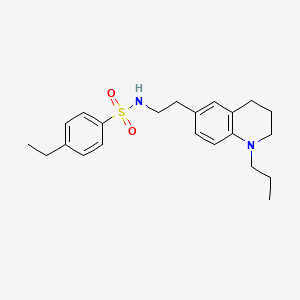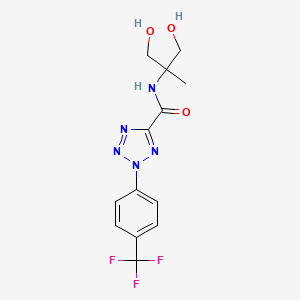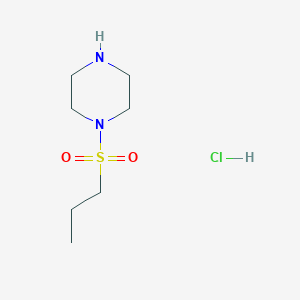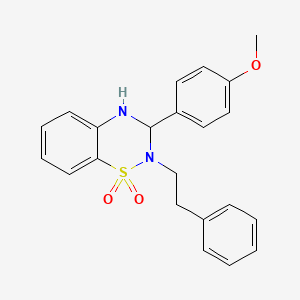
3-Amino-2-(2,5-difluorophenyl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(2,5-difluorophenyl)propanoic acid;hydrochloride: is a chemical compound with the molecular formula C9H9F2NO2·HCl It is a derivative of propanoic acid, featuring an amino group and two fluorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2,5-difluorophenyl)propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorobenzene, which undergoes a series of reactions to introduce the amino and propanoic acid groups.
Carboxylation: The propanoic acid group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino group is oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which can be useful in studying enzyme function and regulation.
Protein Interaction Studies: Used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its ability to interact with biological targets.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Investigated for its potential use in agrochemicals to enhance crop protection and yield.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(2,5-difluorophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its binding affinity through hydrophobic interactions. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors and ion channels, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
2-Amino-3-(2,5-difluorophenyl)propanoic acid: Similar structure but lacks the hydrochloride salt form.
3-(3,5-Difluorophenyl)propanoic acid: Lacks the amino group, resulting in different chemical properties and applications.
Uniqueness:
Hydrochloride Salt Form: The hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.
Amino Group: The presence of the amino group allows for a wider range of chemical reactions and interactions with biological molecules.
Fluorine Atoms: The fluorine atoms increase its binding affinity and specificity for certain targets, making it a valuable compound in research and development.
Propiedades
IUPAC Name |
3-amino-2-(2,5-difluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-5-1-2-8(11)6(3-5)7(4-12)9(13)14;/h1-3,7H,4,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBJUYAUAWZLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CN)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[2-(Dimethylamino)-5-[(2-ethylsulfanylacetyl)amino]phenyl]methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2908584.png)


![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B2908588.png)
![2-(2,5-dichlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2908589.png)



![N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride](/img/structure/B2908597.png)
![(1S,4S)-N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2908598.png)


![(2Z)-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2908605.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2908607.png)
